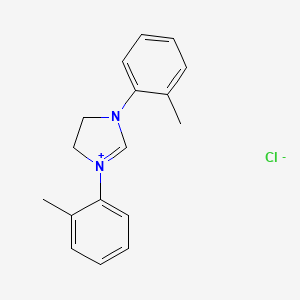

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

CAS No.: 475578-18-8

Cat. No.: VC7976247

Molecular Formula: C17H19ClN2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475578-18-8 |

|---|---|

| Molecular Formula | C17H19ClN2 |

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | 1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride |

| Standard InChI | InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | SKWBVISYPXHTSC-UHFFFAOYSA-M |

| SMILES | CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] |

| Canonical SMILES | CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4,5-dihydroimidazolium core, a partially saturated variant of the aromatic imidazolium ring, with two 2-methylphenyl groups substituted at the 1- and 3-positions. The saturation at the 4,5-positions introduces conformational flexibility, distinguishing it from fully aromatic analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) . The chloride counterion balances the positive charge delocalized across the heterocyclic ring.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 312.84 g/mol (calculated from atomic masses).

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, comparisons to analogous systems suggest characteristic signals:

-

NMR: A singlet for the N-CH groups (if present), aromatic protons resonating between 6.5–7.5 ppm, and aliphatic protons from the dihydroimidazole core near 3.0–4.0 ppm .

-

NMR: Peaks for the quaternary carbons of the imidazolium ring (~140–150 ppm) and methyl-substituted aromatic carbons (~20–25 ppm) .

Synthesis and Purification

General Synthetic Routes

Imidazolium salts are typically synthesized via quaternization of imidazole precursors. For 1,3-diarylimidazolium chlorides, a common approach involves:

-

Imine Formation: Reaction of 2-methylaniline with glyoxal to generate a dihydroimidazole intermediate.

-

Alkylation: Treatment with methylating agents (e.g., methyl chloride) to form the bis-aryl imidazolium salt .

-

Anion Exchange: Metathesis with chloride sources (e.g., KCl) to yield the final chloride salt.

Example Protocol (Inferred from and )

-

Dissolve 2-methylaniline (10 mmol) and glyoxal (5 mmol) in tetrahydrofuran (THF) under inert atmosphere.

-

Add methyl chloride (11 mmol) dropwise and stir at 40°C for 18 hours.

-

Precipitate the product with diethyl ether, filter, and wash with cold THF.

-

Perform anion exchange via treatment with aqueous KCl, followed by recrystallization from acetonitrile.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or hydrocarbons .

-

Stability: Likely hygroscopic; storage under inert gas (N/Ar) at 2–8°C is recommended to prevent decomposition .

Thermal Behavior

-

Thermogravimetric analysis (TGA): Predicted decomposition onset >300°C, consistent with thermally robust imidazolium salts .

Applications in Catalysis

Comparative Activity

| Property | This Compound | IMes·HCl | DiBzIMe |

|---|---|---|---|

| Steric bulk | Moderate | High | Low |

| Electron donation | Moderate | High | Low |

| Thermal stability | High | High | Moderate |

Organocatalysis

The partially saturated core may enhance solubility in nonpolar media, making it suitable for asymmetric catalysis or polymerization initiators.

Future Research Directions

-

Catalytic screening: Evaluate efficacy in C-H activation or CO fixation.

-

Crystallography: Resolve solid-state structure to assess π-π interactions.

-

Toxicity studies: Investigate ecotoxicological impacts for green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume